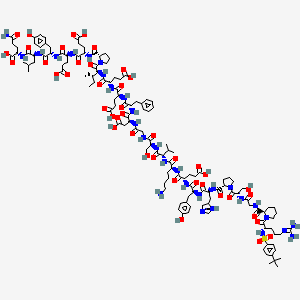
Azumamide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azumamide C is a naturally occurring cyclic peptide isolated from the marine sponge Mycale izuensisThis compound is particularly notable for its potent inhibitory activity against several HDAC isoforms, making it a promising candidate for therapeutic applications, especially in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azumamide C involves several key steps, including the preparation of β-amino acids and macrocyclization. One of the critical steps in the synthetic route is the diastereoselective Mannich reaction, which enables the formation of the unique β-amino acid scaffold . The synthesis typically involves the following steps:
Preparation of β-amino acids: This step involves the use of asymmetric synthesis techniques to obtain the desired β-amino acids with high enantioselectivity.
Macrocyclization: The β-amino acids are then cyclized to form the macrocyclic structure of this compound.
Industrial Production Methods
Industrial production of this compound is still in the research and development phase, with most efforts focused on optimizing the synthetic routes for large-scale production. The use of biotechnological methods, such as fermentation and genetic engineering, is also being explored to produce this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions
Azumamide C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .
Scientific Research Applications
Azumamide C has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of cyclic peptides.
Biology: It is used to investigate the role of HDACs in gene regulation and cellular processes.
Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment due to its potent HDAC inhibitory activity.
Industry: The compound is being studied for its potential use in developing new drugs and therapeutic agents.
Mechanism of Action
Azumamide C exerts its effects by inhibiting the activity of HDACs, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, resulting in changes in gene expression. The molecular targets of this compound include HDAC isoforms 1, 2, 3, 10, and 11. The inhibition of these HDACs disrupts the normal regulation of gene expression, leading to various biological effects, including the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to its analogs, Azumamide C is unique due to its higher potency against certain HDAC isoforms, particularly HDAC10 and HDAC11 . Other similar compounds include:
Azumamide A: Similar structure but different functional groups, leading to varying degrees of HDAC inhibition.
Azumamide B: Another analog with distinct biological activity.
Azumamide D: Less potent compared to this compound.
Azumamide E: Structurally similar but with different inhibitory profiles.
This compound’s unique structure and potent HDAC inhibitory activity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C27H38N4O7 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(Z)-6-[(2R,5R,8R,11R,12S)-8-[(4-hydroxyphenyl)methyl]-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enoic acid |
InChI |
InChI=1S/C27H38N4O7/c1-15(2)23-27(38)28-17(4)25(36)30-21(14-18-10-12-19(32)13-11-18)26(37)29-20(16(3)24(35)31-23)8-6-5-7-9-22(33)34/h5-6,10-13,15-17,20-21,23,32H,7-9,14H2,1-4H3,(H,28,38)(H,29,37)(H,30,36)(H,31,35)(H,33,34)/b6-5-/t16-,17+,20+,21+,23+/m0/s1 |
InChI Key |
QKNOLJBQLJGNKI-LFUPQXEOSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)C/C=C\CCC(=O)O |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)CC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


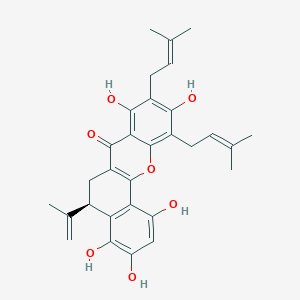
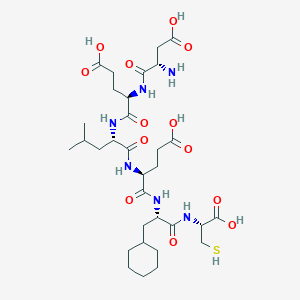

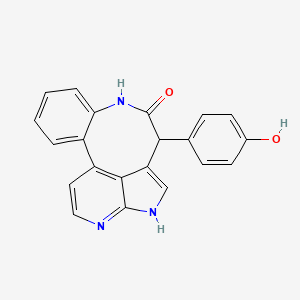
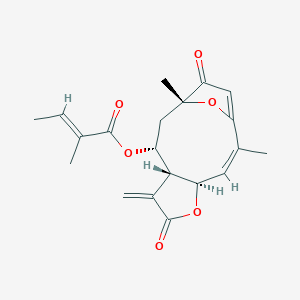
![N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-isoxazol-3-yloxy]-acetamide](/img/structure/B10846854.png)
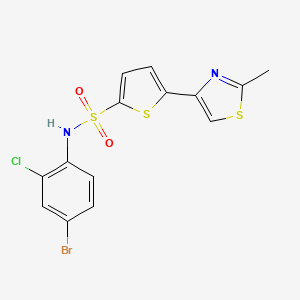

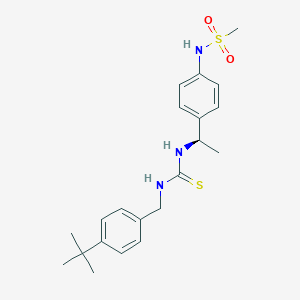
![3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid](/img/structure/B10846875.png)
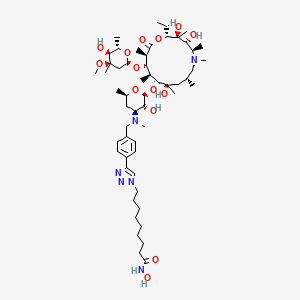
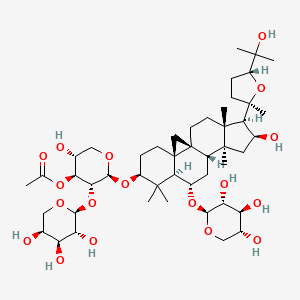
![methyl 2-bromo-6-[[(2R)-2-(5,6-dihydro-1,4,2-dioxazin-3-yl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylmethyl]-5-hydroxy-3-methoxybenzoate](/img/structure/B10846886.png)
